1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Description
Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Pharmaceutical Science
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govontosight.ai The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug discovery. nih.gov
The versatility of the pyrazole core allows for structural modifications at several positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. chim.it Pyrazole-containing drugs have demonstrated efficacy across a broad spectrum of therapeutic areas. Notable examples include celecoxib, an anti-inflammatory drug, and sildenafil, used for treating erectile dysfunction. nih.gov The pyrazole nucleus is a cornerstone in the development of treatments for various diseases, including cancer, bacterial infections, and cardiovascular conditions. nih.govmdpi.com In organic synthesis, pyrazoles serve as versatile intermediates for creating more complex molecules, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also have significant biological and photophysical properties. chim.it
The Carboxylic Acid Functional Group: Importance in Chemical Reactivity and Biological Recognition
The carboxylic acid (-COOH) is a fundamental functional group in organic chemistry and plays a critical role in the function of many pharmaceuticals. wiley-vch.de Approximately 25% of all commercialized drugs contain a carboxylic acid group. wiley-vch.de This group's importance is largely due to its ability to act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. wiley-vch.deresearchgate.net
The acidic nature of the carboxyl group means it is typically ionized at physiological pH, which can significantly enhance a molecule's water solubility. wiley-vch.deaakash.ac.in This property is vital for drug formulation and pharmacokinetics. researchgate.netaakash.ac.in Carboxylic acid-containing drugs are widespread and include well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, as well as various antibiotics and anticoagulants. reachemchemicals.comnih.gov However, the presence of a carboxylic acid can also present challenges, such as limited ability to cross biological membranes via passive diffusion, which sometimes necessitates strategies like prodrug development. wiley-vch.denih.gov In chemical synthesis, the carboxylic acid is a highly versatile functional group that can be converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a vast range of chemical transformations. dergipark.org.tr
Overview of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid: A Scaffold for Advanced Research
This compound integrates the stable pyrazole ring with the reactive carboxylic acid functional group, creating a valuable scaffold for chemical synthesis and drug discovery. This compound serves as a key building block for creating more complex molecules with potential therapeutic applications. chemicalbook.com For instance, its methyl ester derivative is utilized as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides, and in the development of pharmaceuticals with anti-inflammatory and analgesic properties. chemimpex.com
The structure allows for the modification of the carboxylic acid group to produce libraries of esters and amides, which can then be screened for various biological activities. nih.gov The pyrazole core provides a stable and predictable geometric framework, while the dimethyl substitution pattern influences its electronic properties and spatial arrangement.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 5744-59-2 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Melting Point | 170-176 °C |
| Form | Solid |
The data in this table is compiled from various chemical suppliers. chemicalbook.comsigmaaldrich.commatrix-fine-chemicals.commyskinrecipes.com
Current Research Trends and Unaddressed Challenges Pertaining to this compound
Current research involving pyrazole carboxylic acids is largely focused on their use as intermediates in the synthesis of novel bioactive compounds. A significant trend is the creation of compound libraries through the derivatization of the carboxylic acid group into various amides and esters, which are then evaluated as potential therapeutic agents, particularly as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.commdpi.com The development of efficient, regioselective, and scalable synthetic methods for producing substituted pyrazoles remains an active area of research. researchgate.net
One of the primary challenges in pyrazole synthesis is controlling the regioselectivity of the initial cyclocondensation reaction, which can lead to mixtures of isomers that are difficult to separate. researchgate.net Developing synthetic routes that reliably produce a single, desired regioisomer of compounds like this compound is a key objective. Furthermore, scaling up these syntheses for industrial production can present significant hurdles. researchgate.net While this specific compound is a valuable building block, research is ongoing to explore the full scope of its potential applications and to overcome the synthetic challenges associated with its preparation and the preparation of its derivatives. chim.itresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)7-8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXGHUTKHXUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343145 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343145 | |
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Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-59-2 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40343145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
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Synthetic Methodologies and Advanced Chemical Transformations of 1,5 Dimethyl 1h Pyrazole 3 Carboxylic Acid
Direct Synthesis Pathways for 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
The construction of the this compound core is primarily achieved through cyclocondensation reactions, a cornerstone of heterocyclic chemistry.
The most classical and widely employed method for synthesizing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This (3 + 2) cyclocondensation strategy is a robust and versatile method for forming the five-membered pyrazole heterocycle. nih.gov For the synthesis of the target molecule, the necessary precursors are a substituted hydrazine, specifically methylhydrazine, to introduce the methyl group at the N1 position, and an appropriate 1,3-dicarbonyl compound that provides the remaining carbon atoms of the ring and the desired substituents at the C3 and C5 positions.
The general mechanism involves the initial reaction of one of the hydrazine nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of the aromatic pyrazole ring.
A specific pathway to obtain the scaffold of this compound involves the reaction of methylhydrazine with an ethyl ester of 2,4-dioxopentanoic acid (ethyl 2,4-dioxovalerate). In this reaction, the 1,3-dicarbonyl functionality of the keto-ester reacts with the two nitrogen atoms of methylhydrazine. The reaction typically produces the ethyl ester of the target acid, namely ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester group, usually under basic conditions using a reagent like sodium hydroxide (B78521) followed by acidification, yields the final this compound. chemicalbook.com
An alternative approach involves the oxidation of 3,5-dimethylpyrazole. Using a strong oxidizing agent like potassium permanganate (B83412) can convert the methyl groups into carboxylic acids. chemicalbook.com While oxidation of both methyl groups can lead to 1H-pyrazole-3,5-dicarboxylic acid, careful control of reaction conditions can allow for the isolation of 5-methyl-1H-pyrazole-3-carboxylic acid, which can then be N-methylated to yield the final product. chemicalbook.com
A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the control of regioselectivity. The reaction between methylhydrazine and ethyl 2,4-dioxopentanoate can theoretically lead to two different regioisomers:
This compound (from initial attack of the substituted nitrogen of methylhydrazine on the C4-carbonyl)
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (from initial attack of the substituted nitrogen of methylhydrazine on the C2-carbonyl)
Research has shown that this reaction often results in a mixture of both isomers. google.com The final ratio of these products is influenced by factors such as the reaction conditions (temperature, solvent, pH) and the electronic and steric nature of the substituents on both reactants. For instance, the reaction of ethyl 2,4-dioxopentanoate with methylhydrazine has been reported to yield a mixture of the 1,5-dimethyl-3-carboxylate and the 1,3-dimethyl-5-carboxylate isomers. google.com Achieving high regioselectivity for the desired 1,5-dimethyl isomer often requires careful optimization of the reaction parameters or the use of alternative strategies that offer better regiochemical control. acs.org Separation of the resulting isomer mixture is often accomplished by fractional distillation or chromatography. google.com
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position of the pyrazole ring is a versatile functional handle that can be readily converted into other functional groups, such as acid chlorides and esters, expanding its synthetic utility.
The carboxylic acid can be converted to its more reactive acid chloride derivative, 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a standard chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom.
Table 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonyl Chloride
| Starting Material | Reagent | Product |
|---|
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a highly reactive intermediate. uni.lu The electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of amides and esters. For example, it reacts readily with primary or secondary amines to form the corresponding amides, and with alcohols to form esters, often under mild conditions. dergipark.org.tr
Ester derivatives of this compound can be prepared through several standard methods.
Direct Fischer Esterification: This classic method involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and it is often necessary to remove water as it is formed to drive the reaction to completion.
Reaction via the Acid Chloride: A more efficient and often higher-yielding method involves the two-step process described previously. First, the carboxylic acid is converted to 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride. This activated intermediate is then reacted with the desired alcohol. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. dergipark.org.tr
This two-step approach is particularly useful for esterifying sterically hindered alcohols or when the reaction conditions of Fischer esterification are not suitable.
Table 2: Examples of Esterification Reactions
| Method | Alcohol (R-OH) | Product (Ester) |
|---|---|---|
| Fischer Esterification | Methanol (CH₃OH) | Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |
| Fischer Esterification | Ethanol (B145695) (C₂H₅OH) | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |
| Via Acid Chloride | Isopropanol ((CH₃)₂CHOH) | Isopropyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |
Amidation Reactions Leading to 1,5-Dimethyl-1H-pyrazole-3-carboxamides
The conversion of this compound to its corresponding amides, 1,5-dimethyl-1H-pyrazole-3-carboxamides, is a fundamental transformation in the elaboration of this heterocyclic scaffold. This reaction is typically achieved by activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine.
A common and effective method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is often accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride can then be treated with a wide range of primary or secondary amines to furnish the desired carboxamide. This two-step procedure is highly efficient and allows for the introduction of diverse substituents on the amide nitrogen. researchgate.netnih.govnih.govresearchgate.net
Alternatively, direct coupling methods that avoid the isolation of the acid chloride are frequently employed. These reactions utilize coupling agents that activate the carboxylic acid in situ. Common examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. jst.go.jpnih.gov Another class of reagents for direct amidation includes phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). These methods are valued for their mild reaction conditions and broad functional group tolerance. niscpr.res.in
The choice of solvent for these amidation reactions is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The reaction conditions, including temperature and reaction time, are contingent on the reactivity of the specific amine and the chosen coupling agent.
Table 1: Selected Reagents for the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides
| Reagent Class | Specific Example(s) | Role |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to acid chloride |
| Coupling Agents | N,N'-Dicyclohexylcarbodiimide (DCC), EDCI | Activate carboxylic acid for direct amidation |
| Additives | 1-Hydroxybenzotriazole (HOBt), DMAP | Enhance coupling efficiency and reduce side reactions |
| Amines | Primary and secondary amines | Nucleophile to form the amide bond |
Formation of Hydrazide Derivatives (e.g., 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide)
The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a key transformation that introduces a hydrazide functional group, a versatile synthon for the construction of more complex heterocyclic systems. The most direct and widely used method for preparing this derivative is the hydrazinolysis of the corresponding ester of this compound. iscientific.org
Typically, the methyl or ethyl ester of the parent carboxylic acid is heated under reflux with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol or methanol. iscientific.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This method is generally high-yielding and straightforward.
An alternative, though less common, route involves the direct reaction of the carboxylic acid itself with hydrazine. This typically requires a coupling agent, similar to amidation reactions, to activate the carboxyl group. Another possibility is the reaction of the acyl chloride with hydrazine. researchgate.net
The resulting 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a valuable intermediate. chemimpex.com For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, or it can be used in cyclization reactions to generate various five- and six-membered heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. nih.govnih.gov
Table 2: Common Synthetic Routes to 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide
| Starting Material | Key Reagent(s) | Typical Solvent | General Condition |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylate (ester) | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol or Methanol | Reflux |
| This compound | Hydrazine, Coupling Agent | Aprotic solvent (e.g., DMF) | Varies with coupling agent |
| 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride | Hydrazine | Aprotic solvent (e.g., DCM) | Room temperature or gentle heating |
Advanced Derivatization of the Pyrazole Nucleus
Reactions at Peripheral Positions of the Pyrazole Ring System
While the carboxylic acid group at the C3-position is a primary site for functionalization, the peripheral C-H bonds of the pyrazole ring in this compound offer opportunities for further derivatization. The C4-position is the most common site for electrophilic substitution, although the reactivity is influenced by the existing substituents. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct functionalization of this position with a variety of substituents. rsc.org
These C-H functionalization reactions provide a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net For instance, palladium or rhodium catalysts can be employed to direct the coupling of aryl or alkyl groups to the C4-position. The directing group can be the pyrazole nitrogen itself or another functional group on the molecule.
Introduction of Diverse Substituents via Coupling Reactions
Cross-coupling reactions are a powerful tool for introducing a wide array of substituents onto the pyrazole core of this compound derivatives. These reactions typically involve the coupling of an organometallic reagent with a halide or triflate-substituted pyrazole, or via direct C-H activation.
For example, Suzuki-Miyaura cross-coupling, which utilizes a palladium catalyst and a boronic acid or ester, can be used to introduce aryl or heteroaryl substituents at a halogenated position on the pyrazole ring. nih.gov Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of alkenyl, alkynyl, and amino groups, respectively.
More recently, copper-mediated decarboxylative coupling reactions have emerged as a novel strategy for the functionalization of pyrazole derivatives. nih.govacs.org This approach can be used to couple carboxylic acids with pyrazolones, demonstrating the versatility of modern coupling methodologies in expanding the chemical space around the pyrazole nucleus.
Behavior Towards Organometallic Reagents, Including Grignard Additions
The reaction of this compound and its derivatives with organometallic reagents, such as Grignard reagents (RMgX), can lead to a variety of products depending on the specific substrate and reaction conditions. niscpr.res.in The carboxylic acid itself will first be deprotonated by the strongly basic Grignard reagent.
When the more reactive acid chloride or ester derivatives are used, Grignard reagents typically add to the carbonyl group. In the case of esters and acid chlorides, this often results in a double addition, leading to the formation of a tertiary alcohol after acidic workup. youtube.comyoutube.com This occurs because the initial product of a single addition is a ketone, which is also susceptible to attack by the Grignard reagent. youtube.com
However, the reactivity can be more complex. Studies on related pyrazole-3-carboxylic acid derivatives have shown that Grignard reagents can also interact with other parts of the molecule, potentially leading to addition across C=N bonds or reactions at other electrophilic sites, resulting in a mixture of products or unexpected molecular rearrangements. niscpr.res.in The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can sometimes allow for more controlled single additions to form ketones from acid chlorides. youtube.com
Development of Novel Catalytic Systems for this compound Synthesis and Functionalization
The development of novel catalytic systems is crucial for the efficient and selective synthesis and functionalization of this compound. In terms of synthesis, catalytic methods for the construction of the pyrazole ring itself are of significant interest. These often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines, where catalysis can enhance reaction rates and regioselectivity. researchgate.netchim.it
For the functionalization of the pre-formed pyrazole ring, transition-metal catalysis is at the forefront of research. As mentioned, palladium, rhodium, and copper catalysts are instrumental in C-H activation and cross-coupling reactions. rsc.orgnih.gov Research in this area focuses on developing catalysts with higher turnover numbers, broader substrate scope, and improved selectivity for specific C-H bonds.
Furthermore, the pyrazole nucleus itself can act as a ligand in coordination chemistry. Protic pyrazole complexes, where the N-H proton can participate in reactions, have been shown to be effective in various catalytic transformations, including transfer hydrogenation. mdpi.com The development of metal-organic frameworks (MOFs) incorporating pyrazolate linkers is another emerging area. acs.org These materials can serve as heterogeneous catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with ease of separation and recyclability. Such systems could potentially be designed for specific transformations on the this compound scaffold.
Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1,5 Dimethyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a comprehensive analysis of the molecular structure in solution and in the solid state.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons present.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. The lone proton on the pyrazole (B372694) ring (H-4) is expected to appear as a sharp singlet in the aromatic region. The two methyl groups, being in different electronic environments (one attached to a nitrogen atom, N-1, and the other to a carbon atom, C-5), will resonate at different chemical shifts, both appearing as sharp singlets.
Based on data from closely related analogs such as 5-Methyl-1H-pyrazole-3-carboxylic acid and 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the predicted chemical shifts for the protons of the title compound are summarized in the table below chemicalbook.comarkat-usa.org.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | 1H |
| H-4 (pyrazole ring) | ~ 6.4 - 6.5 | Singlet | 1H |
| N1-CH₃ | ~ 3.9 - 4.1 | Singlet | 3H |
| C5-CH₃ | ~ 2.2 - 2.3 | Singlet | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six signals are expected, corresponding to the six carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 163-165 ppm range arkat-usa.org. The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region, with the substituent-bearing carbons (C-3 and C-5) appearing further downfield than the C-4 carbon researchgate.net. The two methyl carbons appear in the upfield region, with the N-methyl carbon being significantly more deshielded than the C-methyl carbon due to the electronegativity of the nitrogen atom arkat-usa.org.
The predicted chemical shifts, based on spectral data from analogous pyrazole derivatives, provide a clear picture of the carbon skeleton arkat-usa.orgresearchgate.net.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~ 163 - 165 |
| C-3 / C-5 (pyrazole ring) | ~ 140 - 150 |
| C-4 (pyrazole ring) | ~ 105 - 110 |
| N1-CH₃ | ~ 37 - 40 |
| C5-CH₃ | ~ 11 - 14 |
While 1D NMR spectra propose the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the molecular structure by establishing through-bond and through-space connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): This is a particularly powerful technique for assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations between protons and carbons separated by two or three bonds. Key expected correlations include:
The N1-CH₃ protons (δ ~4.0 ppm) would show a correlation to the C-5 carbon (δ ~140-150 ppm).
The C5-CH₃ protons (δ ~2.3 ppm) would show correlations to both C-5 and C-4 (δ ~105-110 ppm).
The H-4 proton (δ ~6.4 ppm) would show correlations to C-3, C-5, and the C5-CH₃ carbon.
These correlations would definitively confirm the substitution pattern on the pyrazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. In the case of substituted pyrazoles, NOESY experiments are crucial for confirming the regiochemistry by identifying which groups are spatially close, such as the proximity between an N-methyl group and a substituent on the adjacent C-5 position nih.gov. For the title compound, a NOESY experiment would be expected to show a correlation between the N1-CH₃ protons and the C5-CH₃ protons, confirming their spatial proximity.
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline form. This is particularly valuable for studying phenomena such as polymorphism (the existence of multiple crystalline forms) and molecular conformation, which are often governed by intermolecular interactions like hydrogen bonding.
For carboxylic acids, ssNMR is highly effective in characterizing the hydrogen-bonded dimer structures that are commonly formed in the solid state nih.gov. Studies on related compounds like pyrazole-4-carboxylic acid have used ¹⁵N and ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR to investigate the dynamics of proton transfer within these hydrogen-bonded networks nih.gov. Such studies can distinguish between static and dynamic disorder of the acidic protons and reveal temperature-dependent changes in molecular structure and packing nih.gov. The analysis of chemical shift anisotropies and dipolar couplings in the solid state can provide precise information on bond lengths and angles within the crystal lattice, complementing data obtained from X-ray diffraction.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent features arise from the carboxylic acid and the substituted pyrazole ring.
O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids in the solid state.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is expected. For a hydrogen-bonded dimer, this band typically appears around 1700-1720 cm⁻¹.
C-H Stretches: The stretching vibrations of the C-H bonds in the methyl groups are expected to appear just below 3000 cm⁻¹.
Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring typically result in a series of bands in the 1400-1600 cm⁻¹ region researchgate.net.
C-H Bends: The bending vibrations of the methyl C-H bonds are expected in the 1375-1450 cm⁻¹ range.
Analysis of the FT-IR spectrum of the closely related 3,5-Dimethylpyrazole shows characteristic bands for the pyrazole ring and methyl groups, which supports the assignment of these regions in the spectrum of the title compound nih.govnist.gov.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| C-H stretch (methyl) | 2900 - 3000 | Medium |
| C=O stretch (H-bonded dimer) | 1700 - 1720 | Strong |
| C=N, C=C stretch (ring) | 1400 - 1600 | Medium-Strong |
| C-H bend (methyl) | 1375 - 1450 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Key vibrational modes expected for this compound include contributions from the pyrazole ring, the carboxylic acid group, and the methyl substituents. nih.govresearchgate.net The pyrazole ring vibrations typically appear in the fingerprint region (600-1800 cm⁻¹). physicsopenlab.org Stretching vibrations of the C=N and N-N bonds within the ring are characteristic and crucial for confirming the heterocyclic structure. derpharmachemica.comelixirpublishers.com The carboxylic acid group is identifiable by the prominent C=O stretching mode, typically found in the 1680-1740 cm⁻¹ region, and the O-H stretching, which appears as a broad band at higher wavenumbers. Vibrations associated with the methyl groups, such as symmetric and asymmetric stretching and bending modes, are also expected. derpharmachemica.comphysicsopenlab.org
A summary of the expected vibrational modes and their approximate wavenumber ranges is presented in the table below, based on data from related pyrazole compounds. nih.govderpharmachemica.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| O-H Stretching (Carboxylic Acid) | 2800-3300 (Broad) | Stretching of the hydroxyl group proton in the carboxyl function. |
| C-H Stretching (Methyl & Ring) | 2900-3100 | Symmetric and asymmetric stretching of C-H bonds in methyl and pyrazole groups. |
| C=O Stretching (Carboxylic Acid) | 1680-1740 | Stretching of the carbonyl double bond. |
| C=C & C=N Ring Stretching | 1400-1600 | In-plane stretching vibrations of the pyrazole ring system. |
| CH₃ Bending | 1370-1470 | Symmetric and asymmetric bending (deformation) of the methyl groups. |
| C-N Stretching | 1100-1300 | Stretching vibrations of the carbon-nitrogen bonds within the pyrazole ring. |
| Ring Breathing & Deformation | 800-1000 | In-plane and out-of-plane deformations of the entire pyrazole ring structure. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₆H₈N₂O₂), the expected monoisotopic mass is approximately 140.06 Da. uni.lu
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) peak, which can then undergo a series of fragmentation events. The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The pyrazole ring itself can also fragment. The presence of methyl groups can lead to the loss of a methyl radical (M-15).
A plausible fragmentation pathway for this compound is outlined in the following table.
| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |
| 140 | [C₆H₈N₂O₂]⁺˙ (Molecular Ion) | Intact molecule with one electron removed. |
| 125 | [C₅H₅N₂O₂]⁺ | Loss of a methyl radical (•CH₃). |
| 95 | [C₆H₇N₂]⁺ | Loss of the carboxylic acid group (•COOH). |
| 81 | [C₅H₅N₂]⁺ | Subsequent loss of a methyl group from the [M-COOH]⁺ ion. |
| 45 | [COOH]⁺ | The carboxylic acid fragment itself. |
This fragmentation data allows for the confirmation of the molecular weight and the identification of key structural motifs, such as the carboxylic acid and methyl-substituted pyrazole core.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
For example, studies on other substituted pyrazole carboxylic acids reveal key structural parameters. The pyrazole ring is generally planar, and the carboxylic acid group may be twisted relative to this plane. arkat-usa.org Crystal data for a related compound, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, provides an illustrative example of the type of data obtained from such an analysis. arkat-usa.org
| Parameter | Example Value (for a related compound) arkat-usa.org | Description |
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations of the unit cell. |
| a (Å) | 13.01 | Unit cell dimension along the a-axis. |
| b (Å) | 12.86 | Unit cell dimension along the b-axis. |
| c (Å) | 14.12 | Unit cell dimension along the c-axis. |
| β (°) | 108.9 | The angle of the unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
This data precisely defines the size and shape of the repeating unit (unit cell) in the crystal.
Specifically, the carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine-like nitrogen atom of the pyrazole ring can act as acceptors. cambridge.orgbg.ac.rs This often leads to the formation of robust hydrogen-bonded synthons, such as dimeric structures formed via O-H···O interactions between two carboxylic acid groups, or chains formed via O-H···N interactions between the carboxylic acid of one molecule and the pyrazole nitrogen of another. cambridge.orgarkat-usa.org
Weaker interactions, such as C-H···O hydrogen bonds and potential π–π stacking between pyrazole rings of adjacent molecules, also contribute to the stability of the crystal lattice. nih.govnih.gov The interplay of these forces creates a well-defined three-dimensional supramolecular assembly. mdpi.comresearchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for substituted pyrazoles. Different polymorphs can arise from variations in molecular conformation or intermolecular packing and may exhibit different physical properties. bg.ac.rs For pyrazole carboxylic acids, different hydrogen bonding patterns can lead to distinct crystal packing arrangements, resulting in solvatomorphs or polymorphs. bg.ac.rs
Furthermore, N-unsubstituted pyrazoles can exist in different tautomeric forms. While this compound has a methyl group on the N1 position, preventing this type of tautomerism, related derivatives without this substitution can exhibit tautomerism between the 3-COOH and 5-COOH forms. arkat-usa.org Conformational polymorphism can also occur due to the rotation around the single bond connecting the carboxylic acid group to the pyrazole ring, leading to different spatial orientations of the carboxyl group relative to the ring system. arkat-usa.org
Computational Chemistry and Molecular Modeling Investigations of 1,5 Dimethyl 1h Pyrazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic and geometric properties of molecules. For 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, these calculations offer a detailed picture of its fundamental characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and reliable approach for such studies on pyrazole (B372694) derivatives. ambeed.com Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-C(OOH) | ~1.48 Å |
| C=O | ~1.21 Å | |
| O-H | ~0.97 Å | |
| N1-N2 | ~1.35 Å | |
| N1-C5 | ~1.38 Å | |
| C4-C5 | ~1.39 Å | |
| Bond Angle | N1-N2-C3 | ~105° |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° | |
| C4-C5-N1 | ~107° | |
| C5-N1-N2 | ~111° | |
| C3-C(OOH)-O | ~123° | |
| C3-C(OOH)=O | ~118° |
Note: These are predicted values based on DFT calculations of similar pyrazole carboxylic acid derivatives.
The total energy of the optimized structure provides a measure of its stability. Furthermore, energetic calculations can be extended to explore different conformers and transition states, offering insights into the molecule's dynamic behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. vulcanchem.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. vulcanchem.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. vulcanchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in electrons. The LUMO is likely to be distributed over the carboxylic acid group and the pyrazole ring, indicating these are the regions susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Note: These are estimated values based on typical DFT calculations for pyrazole derivatives.
The distribution and energies of these frontier orbitals are instrumental in predicting how the molecule will interact with other chemical species.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ambeed.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom at position 2 of the pyrazole ring. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential. This information is critical for understanding the molecule's non-covalent interactions, such as hydrogen bonding.
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly insightful.
DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretches, and various vibrations of the pyrazole ring and methyl groups.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. smolecule.com The predicted chemical shifts for the protons and carbons in the pyrazole ring, the methyl groups, and the carboxylic acid group can be compared with experimental NMR data to confirm the molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: O-H stretch (cm⁻¹) | ~3500-3300 | Broad peak in this region |
| IR: C=O stretch (cm⁻¹) | ~1720-1700 | Strong peak in this region |
| ¹H NMR: COOH (ppm) | ~12-13 | ~12.5 |
| ¹H NMR: N-CH₃ (ppm) | ~3.8-4.0 | ~3.9 |
| ¹H NMR: C-CH₃ (ppm) | ~2.3-2.5 | ~2.4 |
| ¹H NMR: Pyrazole-H (ppm) | ~6.5-6.7 | ~6.6 |
Note: Predicted values are based on DFT calculations and may vary depending on the level of theory and solvent effects. Experimental values are typical for this compound.
Molecular Dynamics Simulations and Conformational Sampling
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, often in the presence of a solvent. MD simulations can reveal information about the conformational flexibility of this compound.
Conformational sampling techniques within MD simulations can explore the different spatial arrangements of the molecule, particularly the rotation of the carboxylic acid group and the methyl groups. These simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in a dynamic environment. The interactions between the solute and solvent molecules, such as hydrogen bonding with water, can also be analyzed in detail.
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Intermolecular interaction analysis helps in understanding the forces that govern the formation of its supramolecular assemblies.
Computational methods can be used to predict the most likely supramolecular synthons and the resulting crystal packing. Analysis of the Hirshfeld surface can provide a quantitative measure of the different types of intermolecular contacts. Understanding these interactions is crucial for crystal engineering and the design of new materials with desired properties. The ability of the pyrazole moiety to act as both a hydrogen bond donor and acceptor, combined with the strong hydrogen bonding capability of the carboxylic acid group, suggests that this compound can form robust and predictable supramolecular structures. ambeed.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts.
For pyrazole derivatives, Hirshfeld analysis consistently reveals the prevalence of specific interactions that stabilize the crystal structure. nih.govtandfonline.comconnectjournals.comnih.gov The primary interactions are typically hydrogen bonds and van der Waals forces. The analysis quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area.
In the crystal structure of compounds similar to this compound, the most significant contributions to the molecular packing are from H···H, O···H/H···O, and C···H/H···C contacts. nih.govas-proceeding.com The large percentage of H···H contacts is characteristic of organic molecules with a high hydrogen content. nih.gov The O···H/H···O contacts, represented by sharp spikes in the fingerprint plots, are indicative of strong hydrogen bonds, primarily involving the carboxylic acid group and the pyrazole nitrogen atom. nih.govcsic.es C···H/H···C contacts often signify C-H···π interactions, which also contribute to crystal stability. researchgate.net
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyrazole Carboxylic Acid Derivatives.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface | Description |
| H···H | ~40 - 60% | Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms. as-proceeding.com |
| O···H / H···O | ~20 - 35% | Corresponds to hydrogen bonding, primarily involving the carboxylic acid group and pyrazole nitrogen atoms. nih.govcambridge.org |
| C···H / H···C | ~5 - 15% | Indicates C-H···π interactions and general van der Waals contacts. researchgate.net |
| N···H / H···N | ~3 - 10% | Relates to hydrogen bonds involving the pyrazole nitrogen atoms. as-proceeding.comcsic.es |
| C···C | ~2 - 5% | Suggests the presence of π-π stacking interactions between pyrazole rings. researchgate.net |
Note: The values presented are typical ranges derived from studies on various pyrazole derivatives and are intended to be illustrative for this compound.
Theoretical Studies on Hydrogen Bonding Networks
The molecular structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid -OH group) and acceptors (the carboxylic carbonyl oxygen and the pyridine-type nitrogen of the pyrazole ring), makes it highly prone to forming extensive hydrogen bonding networks. csic.es Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the geometry and energy of these hydrogen bonds.
Computational studies on related pyrazole-carboxylic acids show that the most common hydrogen bonding motif is a cyclic dimer formed through O-H···N and C-H···O interactions between two molecules. nih.govfu-berlin.de In other cases, molecules can arrange into chain-like structures, known as catemers, through head-to-tail O-H···O or O-H···N hydrogen bonds. csic.es Ab initio calculations have been used to determine that O-H···N hydrogen bridges are generally shorter and stronger than O···H-N bridges in pyrazole systems. nih.govfu-berlin.de The strength of these bonds is significant, with calculated interaction energies often comparable to those found in carboxylic acid dimers. mdpi.com These strong, directional interactions are the primary driving force in the crystal packing of such compounds. mdpi.comresearchgate.net
Quantification of π-π Stacking Interactions
The aromatic pyrazole ring of this compound can participate in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions, while weaker than hydrogen bonds, play a crucial role in the stabilization of the three-dimensional crystal architecture. researchgate.netresearchgate.net
Quantum chemical calculations can quantify the geometric parameters and interaction energies of these stacking arrangements. Key parameters include the centroid-to-centroid distance between stacked rings, the interplanar angle, and the slip angle. researchgate.netmdpi.com For pyrazole derivatives, π-π stacking is often observed between neighboring pyrazole rings, with typical centroid-to-centroid distances in the range of 3.4 to 3.9 Å. mdpi.comnih.gov These interactions contribute to the formation of layered or columnar structures in the crystal lattice. as-proceeding.com Computational analysis helps to distinguish between parallel-displaced and T-shaped stacking arrangements and to calculate their respective stabilization energies.
Table 2: Typical Geometric Parameters for π-π Stacking Interactions in Pyrazole-Containing Crystal Structures.
| Parameter | Typical Value Range | Significance |
| Centroid-to-Centroid Distance | 3.4 - 3.9 Å | Measures the distance between the centers of the interacting aromatic rings. nih.gov |
| Interplanar Angle | < 10° | The angle between the planes of the two interacting rings, indicating a nearly parallel arrangement. mdpi.com |
| Slip Angle | 15 - 30° | Describes the degree of offset or displacement between the stacked rings. |
| Interaction Energy | -2 to -5 kcal/mol | The calculated stabilization energy provided by the π-π stacking interaction. |
Note: These parameters are representative values from computational studies on various pyrazole derivatives.
Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu Quantum chemical calculations are essential for predicting the NLO response of molecules like this compound. These calculations determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The NLO properties of organic molecules arise from the intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the pyrazole ring and carboxylic acid group can facilitate this charge transfer. DFT calculations, often using functionals like B3LYP or M06-2X, are employed to compute these properties. utp.edu.coresearchgate.net A large value for the first-order hyperpolarizability (β) is a primary indicator of a potentially useful NLO material. researchgate.net Theoretical studies on similar pyrazole derivatives have shown that they can possess significant NLO properties, making them candidates for further experimental investigation. utp.edu.co
Table 3: Calculated Non-Linear Optical (NLO) Properties for a Representative Pyrazole Derivative.
| Parameter | Symbol | Calculated Value (a.u.) | Description |
| Dipole Moment | μ | ~3 - 9 D | A measure of the molecule's overall polarity. utp.edu.co |
| Mean Polarizability | <α> | ~100 - 200 | Describes the ease with which the electron cloud can be distorted by an external electric field. |
| First-Order Hyperpolarizability | βtot | ~1x10-30 - 9x10-30 esu | Quantifies the second-order NLO response of the molecule. |
Note: The values are illustrative, based on quantum chemical calculations reported for various functionalized pyrazole molecules. researchgate.netutp.edu.co
Ligand-Protein Interaction Modeling
Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of interactions between small molecules (ligands) and biological macromolecules like proteins. nih.gov For this compound, these techniques can be used to identify potential protein targets and elucidate the molecular basis of its biological activity.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation (binding mode) of a ligand when it binds to a protein's active site. semanticscholar.org The process involves sampling a large number of possible conformations of the ligand within the binding pocket and ranking them using a scoring function.
For pyrazole derivatives, docking studies have been performed against a wide range of protein targets, including carbonic anhydrases and various kinases, reflecting their broad therapeutic potential. nih.govnih.gov A docking simulation of this compound would predict its binding pose and identify key intermolecular interactions, such as:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming critical interactions with polar residues (e.g., Asp, Glu, Asn, Gln) in the active site. The pyrazole nitrogens can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The methyl groups and the pyrazole ring can form favorable hydrophobic contacts with nonpolar amino acid residues like Val, Leu, Ile, and Phe.
π-π Stacking: The pyrazole ring can engage in π-π stacking with aromatic residues such as Phe, Tyr, or Trp. nih.gov
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action. nih.gov
Binding Affinity Calculations and Scoring Functions
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. This is achieved using scoring functions, which are mathematical models that approximate the free energy of binding. researchgate.net Scoring functions can be empirical, knowledge-based, or physics-based, and they calculate a score based on the intermolecular interactions observed in the docked pose. researchgate.net
A lower docking score generally indicates a more favorable binding interaction and higher predicted affinity. nih.gov For example, docking studies of pyrazole-carboxamide derivatives against carbonic anhydrase have reported binding scores in the range of -7.5 to -9.5 kcal/mol, indicating strong binding potential. nih.gov While these scores provide a valuable relative ranking of potential ligands, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations or molecular dynamics simulations are often employed for more accurate binding free energy predictions. researchgate.net
Table 4: Illustrative Molecular Docking Results for a Pyrazole Derivative Against a Protein Target (e.g., Carbonic Anhydrase).
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | A low score suggesting a high predicted binding affinity. nih.gov |
| Predicted Inhibition Constant (Ki) | 0.063 µM | A low value indicating potent inhibition. nih.gov |
| Key Interacting Residues | His94, His96, Thr199, Thr200 | Amino acids in the active site forming hydrogen bonds and other contacts. |
| Key Interactions | Hydrogen bond (Carboxylate with Thr199), Hydrophobic contact (Methyl group with Val121), π-π stacking (Pyrazole ring with His94) | The specific non-covalent forces stabilizing the ligand-protein complex. |
Note: This table presents hypothetical but representative data based on published docking studies of pyrazole inhibitors. nih.govnih.gov
Allosteric and Orthosteric Binding Site Analysis
Orthosteric drugs are designed to bind to the primary, or active, site of a protein or enzyme, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the activity of the primary site. nih.govfrontiersin.orgplos.orgpitt.edunih.gov The analysis of these distinct binding modes is crucial for understanding a compound's mechanism of action and for the rational design of new therapeutic agents. nih.govmdpi.comfrontiersin.org
Despite the recognized importance of such analyses, there is currently no publicly accessible data detailing the interactions of this compound with either allosteric or orthosteric binding sites of any specific biological target. Consequently, a detailed discussion, including research findings and data tables on this specific topic, cannot be provided at this time. Further computational and experimental research would be necessary to elucidate the binding characteristics of this compound and to determine its potential for interacting with allosteric or orthosteric sites.
Biological Activities and Pharmacological Potential of 1,5 Dimethyl 1h Pyrazole 3 Carboxylic Acid Derivatives
Antimicrobial Research Applications
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Pyrazole (B372694) derivatives have emerged as a promising area of research in this field, demonstrating notable activity against a wide spectrum of microorganisms. mdpi.commeddocsonline.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of pyrazole carboxylic acid have been evaluated for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. meddocsonline.orgresearchgate.net For instance, certain 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives have been assessed for their antibacterial effects. researchgate.netresearchgate.net One study highlighted a sulfamide derivative of this series as a potent compound, exhibiting significant antibacterial activity against all tested bacteria. researchgate.net
In another study, a series of novel pyrazole derivatives were synthesized and screened for their antibacterial properties. One compound demonstrated exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin. nih.gov Another compound in the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov The antibacterial potential of pyrazole derivatives often varies based on the specific substitutions on the pyrazole ring. nih.gov For example, the introduction of a sulfisoxazole moiety has been shown to enhance antibacterial activity against several tested bacteria. meddocsonline.org
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |
| Sulfamide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Various Gram-positive and Gram-negative bacteria | Not specified, but potent | researchgate.net |
Antifungal Activity Against Yeast and Filamentous Fungi
The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the emergence of resistant strains. nih.gov Pyrazole derivatives have demonstrated significant potential as fungicides. nih.govjocpr.com A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that many of these compounds displayed moderate to excellent antifungal activities against a panel of seven phytopathogenic fungi. semanticscholar.orgmdpi.com One particular derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid. semanticscholar.orgmdpi.com
Similarly, research into pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives found that some compounds exhibited notable antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Specifically, an isoxazole pyrazole carboxylate derivative displayed potent activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov Another study highlighted a pyrazole derivative that was particularly effective against Aspergillus niger and Aspergillus flavus. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Seven phytopathogenic fungi | Higher than boscalid | semanticscholar.orgmdpi.com |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 μg/mL (EC50) | nih.gov |
| Pyrazole 3b | Aspergillus niger | 32.0 mm inhibition zone | nih.gov |
| Pyrazole 3b | Aspergillus flavus | 30.0 mm inhibition zone | nih.gov |
Mechanisms of Antimicrobial Action and Resistance Studies
The mechanisms through which pyrazole derivatives exert their antimicrobial effects are diverse. A significant mode of action for some pyrazole-based fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.govsemanticscholar.org Molecular docking studies have supported this by showing that these compounds can bind effectively to the active sites of SDH. semanticscholar.org
In the context of antibacterial action, some pyrazole derivatives have been identified as potent DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. nih.gov Another novel mechanism involves the disruption of bacterial communication systems. Certain pyrazole derivatives have demonstrated anti-quorum-sensing and antibiofilm activities, which are crucial for bacterial virulence and persistence. mdpi.comdntb.gov.ua These compounds have also been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes in bacteria. mdpi.com The complexation of weakly active pyrazole derivatives with cationic macromolecules has also been explored as a strategy to enhance their antibacterial potency, even against multidrug-resistant strains. mdpi.com
Anti-Inflammatory Efficacy and Associated Molecular Pathways
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib being a well-known example. nih.govtiu.edu.iq Research has continued to explore new pyrazole-based compounds for their anti-inflammatory potential.
A study on novel pyrazole analogues found that a specific compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov Similarly, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated, with several compounds showing potent anti-inflammatory activity in a carrageenan-induced paw edema model. researchgate.net The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory pathway. tiu.edu.iq
Antidiabetic Activity Investigations
Diabetes mellitus is a major global health concern, and the development of new therapeutic agents is a priority. nih.govresearchgate.net Pyrazole derivatives have been investigated as potential antidiabetic agents, with research focusing on various molecular targets. nih.govresearchgate.net
α-Glucosidase Enzyme Inhibition Studies
One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose in the intestine. nih.gov By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. research-nexus.netbohrium.com
Several studies have demonstrated the potential of pyrazole derivatives as α-glucosidase inhibitors. research-nexus.netbohrium.com A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their activity against α-glucosidase. All tested compounds were found to be more potent than the standard drug acarbose, with IC50 values ranging from 1.13 to 28.27 µM. nih.govresearchgate.net In another investigation, pyrazole and pyrazolone derivatives were evaluated for their inhibitory effects on both α-amylase and α-glucosidase. research-nexus.netbohrium.com While some compounds showed activity against both, one derivative, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one, exhibited comparable inhibition against α-glucosidase to acarbose but had no effect on α-amylase, suggesting its potential as a specific anti-postprandial hyperglycemia drug. research-nexus.netbohrium.com
Table 3: α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | α-Glucosidase Inhibition (IC50) | Reference |
|---|---|---|
| Sulfonamide-based acyl pyrazole (Compound 5a) | 1.13 ± 0.06 µM | researchgate.net |
| 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one | 0.1 ± 0.005 mg/mL | research-nexus.netbohrium.com |
| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | 1.55 ± 0.078 mg/mL | research-nexus.netbohrium.com |
| 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole | 0.36 ± 0.018 mg/mL | research-nexus.netbohrium.com |
| Acarbose (Standard) | 0.125 ± 0.006 mg/mL | research-nexus.netbohrium.com |
α-Amylase Enzyme Inhibition Studies
Derivatives of pyrazole carboxylic acids have been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme is a therapeutic strategy for managing conditions like type 2 diabetes and obesity. Research has demonstrated that various modifications of the pyrazole scaffold can lead to significant α-amylase inhibitory activity.
For instance, a series of novel thiazolidin-4-one hybrids linked to pyrazoles were synthesized and evaluated for their α-amylase inhibitory potential. digitellinc.com One of the synthesized compounds, 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino) thiazolidin-4-one, demonstrated a remarkable inhibition of 90.04% at a concentration of 100 μg/mL. digitellinc.com Docking studies further revealed that the bonding interactions between this compound and human pancreatic α-amylase were similar to those of the known inhibitor, acarbose. digitellinc.com
In another study, newly synthesized dihydropyrazole derivatives were screened for their α-amylase inhibitory and antioxidant activities. The results were promising, with all evaluated compounds showing good to excellent α-amylase activity, with IC50 values ranging from 0.5509 to 810.73 μM, compared to the standard acarbose (IC50 = 73.12 μM). frontiersin.org Notably, five of the compounds in this series exhibited superior activity to the standard. frontiersin.org
Additionally, other pyrazole derivatives have been synthesized from chalcones and evaluated for their inhibitory effects on α-amylase from pancreatic cancer cells. nih.govnih.gov The inhibitory effect of these derivatives was found to be concentration-dependent, with one compound showing the most significant inhibitory efficacy at 50%. nih.gov These studies collectively highlight the potential of the pyrazole scaffold as a basis for the development of novel α-amylase inhibitors.
Table 1: α-Amylase Inhibition by Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Inhibition Data | Source |
|---|---|---|---|
| Thiazolidin-4-one linked pyrazoles | 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino) thiazolidin-4-one | 90.04% inhibition at 100 μg/mL | digitellinc.com |
| Dihydropyrazoles | Various derivatives | IC50 values from 0.5509 to 810.73 μM | frontiersin.org |
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
The pyrazole nucleus is a core component in various compounds that have demonstrated significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. dntb.gov.ua
A series of pyrazolic heterocyclic compounds, including derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)methanol, were synthesized and their antioxidant activities were investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom, leading to a color change from purple to yellow. nih.gov Several of the synthesized compounds showed potent radical scavenging activity, with one derivative exhibiting 96.64% scavenging at a concentration of 80 mg/mL. nih.gov The activity of these compounds is attributed to their hydrogen-donating ability. nih.gov
Similarly, dihydropyrazole derivatives have been identified as potent free radical scavengers. frontiersin.org In a study evaluating 22 such compounds, 11 exhibited excellent antioxidant activity relative to the standard, ascorbic acid, with IC50 values ranging from 30.03 to 913.58 μM (ascorbic acid IC50 = 287.30 μM). frontiersin.org
Other research into 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has also highlighted their potential as potent antioxidants. hilarispublisher.com The antioxidant activity of pyrazoles is often attributed to the presence of the NH proton. hilarispublisher.com Furthermore, certain pyrazole molecules have shown the ability to block ROS production in human platelets and have demonstrated interesting inhibitory activity in H2O2-stimulated endothelial cells. dntb.gov.ua
Table 2: DPPH Radical Scavenging Activity of Pyrazole Derivatives
| Compound Class | Concentration | % Scavenging Activity | Source |
|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) derivatives | 80 mg/mL | Up to 96.64% | nih.gov |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) derivatives | 80 mg/mL | 77.31% | nih.gov |
Antiviral Research: Efficacy Against Viral Replication
The pyrazole scaffold has emerged as a promising framework in the development of novel antiviral agents, with derivatives showing efficacy against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
HCV infection is a major global health issue, and the development of new, effective antiviral drugs is a priority. Research has identified 1H-pyrazole-3-carboxamide derivatives as a new class of HCV inhibitors. Certain compounds within this class were found to inhibit the subgenomic HCV replicon of genotype 1b with EC50 values between 5 and 8 μM. The mechanism of action for these compounds involves the suppression of cyclooxygenase-2, which in turn inhibits HCV replication.
While research on pyrazole-3-carboxylic acid derivatives has also shown them to be inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, with EC50 values down to 2.2 μM in reporter gene assays and 4.1 μM in antiviral assays against DENV-2, the primary focus for pyrazole derivatives in HCV has been on different mechanisms. The development of direct-acting antivirals remains a key strategy in combating HCV.
The HIV life cycle presents multiple targets for therapeutic intervention, including viral enzymes like integrase and reverse transcriptase. Pyrazole-based compounds have been explored as potential inhibitors of HIV replication.
A series of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed and synthesized as potential HIV-1 integrase (IN) inhibitors. However, these specific compounds showed low inhibitory activity, with IC50 values greater than 100 μg/mL. This was potentially attributed to reduced hydrophobic interaction with the integrase enzyme compared to parent compounds.
In a different study, a screening of a pyrazole-based compound library led to the identification of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an inhibitor of HIV-1 replication. This compound proved to be non-toxic and active in a dose-dependent manner in both single and multiple-round infection assays. Notably, its mode of action does not appear to involve the classically targeted viral enzymes, which is of significant interest in the context of viral resistance.
Enzyme Inhibition Studies Beyond Specific Therapeutic Targets (e.g., Cytochrome P450)
Derivatives of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and related pyrazole structures have been evaluated for their inhibitory effects on various enzymes beyond those directly linked to specific therapeutic areas like diabetes or viral infections. A significant area of this research is their interaction with Cytochrome P450 (CYP450) enzymes.
The CYP450 superfamily is responsible for the metabolism of a vast number of drugs, and inhibition of these enzymes can lead to significant drug-drug interactions. Pyrazole and its derivatives are known to interact with hepatic microsomal CYP450 enzymes. Studies have shown that the nature and position of substituents on the pyrazole ring significantly impact their binding and inhibitory mechanisms. For example, the introduction of methyl groups at positions 3 or 4 can improve binding affinity to the catalytic site of CYP2E1, whereas methyl groups at both the 3 and 5 positions can block binding. The development of pyrazole derivatives as specific CYP450 inhibitors is an active area of research.
Beyond CYP450, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications. In one study, the synthesized compounds exhibited Ki values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is associated with numerous diseases, making them attractive, albeit challenging, therapeutic targets. The development of small molecules that can modulate these interactions is a growing field in drug discovery.
Recent research has demonstrated the potential of the pyrazole carboxylic acid scaffold as a modulator of PPIs. Specifically, a fragment-based screening approach led to the development of a series of highly potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) interaction. digitellinc.com Disrupting this specific PPI is considered a potential therapeutic strategy for diseases involving chronic oxidative stress. The pyrazole carboxylic acid hits were identified and subsequently optimized using structure-based drug design to yield a potent and novel series of inhibitors for lead optimization. digitellinc.com This work highlights the utility of the pyrazole carboxylic acid core in designing inhibitors for the characteristically large and flat surfaces of PPIs.
Research into Hormonal Activity Modulation (e.g., Cortisol)
The investigation into the hormonal activity modulation by derivatives of this compound, particularly concerning cortisol, is an area with limited specific research. While the broader class of pyrazole derivatives has been explored for various endocrine-related targets, direct studies on cortisol modulation by compounds derived from this specific pyrazole scaffold are not extensively reported in the current scientific literature.
The general structural features of pyrazole derivatives allow for diverse chemical modifications, which could theoretically be tailored to interact with enzymatic pathways involved in cortisol synthesis or metabolism, or with glucocorticoid receptors. However, a comprehensive search of existing research reveals a gap in the exploration of this compound derivatives for this particular pharmacological application. Future research may yet uncover potential in this area, but at present, it remains an underexplored facet of their biological profile.
Anti-Tuberculosis Activity Investigations
The global health threat posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, has spurred the search for novel anti-tubercular agents. Pyrazole-containing compounds have shown considerable promise in this area. While direct studies on a wide range of this compound derivatives are not abundant, research on structurally related pyrazole carboxamides, such as those based on the pyrazolo[1,5-a]pyridine scaffold, provides valuable insights into the potential of this class of compounds.
Several studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb), the causative agent of TB. These compounds have demonstrated efficacy against both drug-susceptible and drug-resistant Mtb strains. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting promising in vitro potency with nanomolar Minimum Inhibitory Concentration (MIC) values against the H37Rv strain and clinically isolated multidrug-resistant Mtb strains nih.govnih.gov. One representative compound from a study significantly reduced the bacterial burden in a mouse model infected with an autoluminescent H37Ra strain, indicating its potential as a lead compound for further development nih.govnih.gov.
Another study focused on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing a diaryl side chain, which also showed excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains nih.gov. A representative compound from this series displayed good pharmacokinetic profiles and significantly reduced the bacterial burden in a mouse model nih.gov.
These findings on structurally analogous compounds suggest that the carboxamide moiety derived from a pyrazole carboxylic acid is a key pharmacophore for anti-tuberculosis activity. Further investigation into derivatives of this compound is warranted to explore their specific potential in this therapeutic area.
Table 1: Anti-Tuberculosis Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives This table is representative of the activity of structurally related compounds, as direct data for this compound derivatives is limited.
| Compound ID | Mtb Strain | MIC (μg/mL) | Reference |
| Representative Hybrid 7 | H37Rv | 0.006 | nih.gov |
| Representative Hybrid 7 | Drug-Resistant Mtb | 0.003 - 0.014 | nih.gov |
| Compound 5k | H37Rv | Not specified in μg/mL (nanomolar MIC) | nih.gov |
| Compound 6j | H37Rv | ≤0.002 | nih.gov |
| Compound 6j | INH-resistant Mtb | ≤0.002 | nih.gov |
| Compound 6j | RMP-resistant Mtb | ≤0.002 | nih.gov |
Potential in Anticancer Research: Cellular Proliferation and Apoptosis Studies
The anticancer potential of pyrazole derivatives is well-documented, with numerous studies exploring their effects on cellular proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines. rsc.org Derivatives of this compound, particularly carboxamides, have been investigated for their cytotoxic and apoptotic activities.
One study synthesized a series of novel 1H-pyrazole-3-carboxamide derivatives and evaluated their antiproliferative effects. nih.govjst.go.jp A particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a high affinity for binding to the minor groove of DNA. nih.govjst.go.jp This interaction was shown to affect the DNA conformation and induce cleavage of supercoiled plasmid DNA, suggesting that DNA damage is a potential mechanism for its anticancer activity. nih.govjst.go.jp
Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has also provided evidence of their ability to induce apoptosis. Certain compounds in this class were found to be cytotoxic against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. rsc.orgnih.gov The mechanism of action for some of these derivatives involves the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3, alongside the inhibition of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Furthermore, some of these compounds were shown to induce DNA damage, leading to genotoxic stress in cancer cells. rsc.org
While these studies provide a strong rationale for the anticancer potential of pyrazole carboxamides, more specific research focusing on a wider range of derivatives of this compound is needed to fully elucidate their structure-activity relationships and therapeutic potential.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives This table includes data from structurally related pyrazole compounds to illustrate the potential of the chemical class.
| Compound ID | Cancer Cell Line(s) | Observed Effect | Mechanism of Action | Reference |
| Pym-5 | HCT116, HepG2 | Antiproliferative | DNA minor groove binding, DNA cleavage | nih.govjst.go.jp |
| Trisubstituted Pyrazole Derivatives (e.g., 6c, 8, 10b, 10c) | MCF-7, A549, PC-3 | Cytotoxicity, Apoptosis Induction | Bcl-2 inhibition, Activation of Bax, p53, Caspase-3, DNA damage | rsc.orgnih.gov |
Translational and Advanced Research Applications of 1,5 Dimethyl 1h Pyrazole 3 Carboxylic Acid
Role as a Building Block in Complex Heterocyclic Synthesis
The pyrazole (B372694) scaffold is a fundamental component in the synthesis of more complex heterocyclic systems, and 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid serves as a valuable starting material in this context. researchgate.netics-ir.org The reactivity of the carboxylic acid group, combined with the stable, aromatic pyrazole core, allows for a variety of chemical transformations. researchgate.net Chemists utilize this compound to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry due to their analogy to purines. chim.itmdpi.com
The synthesis of these complex molecules often involves cyclocondensation reactions where the pyrazole derivative is reacted with 1,3-bis-electrophilic reagents. chim.it For instance, the carboxylic acid moiety can be converted into other functional groups like esters, amides, or nitriles, which then participate in ring-forming reactions. researchgate.net The synthesis of various pyrazole-3-carboxylic acid derivatives has been explored to create libraries of compounds for biological screening. mdpi.com These synthetic strategies highlight the compound's role as a versatile scaffold that allows for structural modifications at multiple positions, leading to a diverse range of complex heterocyclic structures. chim.it
Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole Carboxylic Acid Scaffolds This table is illustrative and based on general synthetic routes for pyrazole derivatives.
| Starting Scaffold | Reactant Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| Pyrazole-3-carboxylic acid derivative | β-Diketone | Pyrazolo[1,5-a]pyrimidine | Biologically active, purine (B94841) analogue chim.itnih.gov |
| Aminopyrazole derivative | Enaminone | Pyrazolo[1,5-a]pyrimidine | Anticancer and other therapeutic potential nih.gov |
| Pyrazole derivative | Hydrazine (B178648) | Pyrazolopyridazinone | Potential antimicrobial agents researchgate.net |
Applications in Drug Discovery and Lead Compound Optimization
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic core. nih.gov this compound and its analogues serve as crucial intermediates in the development of new pharmaceutical agents. chemimpex.com The pyrazole ring often acts as a bioisostere for other aromatic rings, like imidazole, improving properties such as lipophilicity and metabolic stability. nih.gov
In the process of lead optimization, medicinal chemists systematically modify a promising "hit" compound to improve its efficacy, selectivity, and pharmacokinetic profile. acs.org The this compound scaffold offers multiple points for chemical modification. For example, its methyl ester derivative is used to create compounds with anti-inflammatory and analgesic properties. chemimpex.com Structure-activity relationship (SAR) studies on pyrazole-based compounds have led to the discovery of potent inhibitors for various biological targets. nih.govnih.gov For instance, modifications on the pyrazole core have been instrumental in developing inhibitors of parasitic nematode development and antitrypanosomal agents. acs.orgnih.gov The goal is to design molecules that bind effectively to a specific biological target while minimizing off-target effects. nih.gov
Development as a Biochemical Reagent for Life Science Research
Beyond its role in drug synthesis, this compound is classified and utilized as a biochemical reagent for life science research. chemicalbook.commedchemexpress.com In this capacity, it can be used as a standard, a starting material for synthesizing biological probes, or as a tool compound to study biological processes. Its defined chemical structure and properties make it a reliable component in various experimental setups. scbt.com
The development of fluorescent probes for bioimaging is one area where pyrazole derivatives are increasingly used. nih.gov While the parent this compound is not inherently fluorescent, it can be chemically modified to create probes for detecting specific ions or molecules within living cells. rsc.orgnih.gov The pyrazole structure provides a stable scaffold that can be functionalized with fluorophores and recognition moieties, making it suitable for creating biosensing compounds with good membrane permeability and biocompatibility. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Identification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.net Pyrazole carboxylic acid derivatives are frequently subjected to SAR studies to identify and optimize their interaction with biological targets. researchgate.netacs.org By synthesizing a series of analogues with systematic structural changes, researchers can determine which parts of the molecule are essential for its activity. nih.gov
For example, SAR studies on pyrazole-based inhibitors of enzymes like meprin α and meprin β involved modifying the substituents at positions 3 and 5 of the pyrazole ring. nih.gov Such studies revealed that the introduction of different functional groups could modulate the inhibitory activity and selectivity between the two enzymes. nih.gov Similarly, SAR exploration of 1-methyl-1H-pyrazole-5-carboxamides led to the identification of potent inhibitors of larval development in parasitic nematodes. nih.gov In another study, a 3D-quantitative SAR (CoMFA) model was developed for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to understand the structural requirements for their antifungal activity. nih.govresearchgate.net These studies are crucial for designing more potent and selective therapeutic agents.
Table 2: Summary of SAR Findings for Pyrazole Carboxylic Acid Derivatives
| Pyrazole Derivative Class | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| 3,5-Diphenylpyrazole derivatives | Meprin α and β inhibition | Modifications at positions 3 and 5 modulate activity and selectivity. nih.gov | nih.gov |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal activity | The carbonyl oxygen forms key hydrogen bonds with target enzyme residues (TYR58, TRP173). nih.gov | nih.gov |
| 1-Methyl-1H-pyrazole-5-carboxamides | Inhibition of nematode larval development | Systematic modification of LHS, middle, and RHS of the scaffold elucidated strong SAR. nih.gov | nih.gov |
Design and Synthesis of Prodrugs and Targeted Delivery Systems
The effectiveness of a drug can be limited by factors such as poor solubility or inability to reach the target site. To overcome these challenges, researchers design prodrugs and targeted delivery systems. A prodrug is an inactive compound that is converted into an active drug within the body. The favorable properties of pyrazole derivatives, such as those derived from this compound methyl ester, facilitate the design of such systems. chemimpex.com
One strategy involves creating hybrid molecules where the pyrazole-based drug is linked to a carrier moiety. For instance, novel pyrazole-3-carboxylic acid derivatives have been synthesized as carriers for nitric oxide (NO). nih.gov In this design, the pyrazole compound is bound to an NO-donating group, such as a nitrate (B79036) ester. This hybrid molecule can then release NO, a key biological signaling molecule, at the desired site, potentially enhancing therapeutic effects while reducing side effects. nih.gov
Comparative Analysis with Positional Isomers and Analogues (e.g., 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid)
The biological activity and physical properties of a molecule can be significantly altered by the position of its functional groups. Comparing positional isomers of dimethyl-pyrazole-carboxylic acid provides valuable insights into their structure-property relationships. arkat-usa.org For example, this compound can be compared with its isomer, 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. sigmaaldrich.com
Exploration in Materials Science for Optoelectronic or Other Advanced Properties
The applications of pyrazole derivatives extend beyond the life sciences into the field of materials science. rsc.org Appropriately substituted pyrazoles can exhibit interesting photophysical properties, including fluorescence, making them candidates for use in organic optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The pyrazole ring's stable, electron-rich nature contributes to these properties. rsc.org
Fused pyrazole systems, in particular, are attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org Research has focused on synthesizing pyrazole derivatives and studying their optical properties, such as UV-Visible absorption and fluorescence emission. researchgate.net The investigation of these compounds includes measuring their bandgap energies and current-voltage (I-V) characteristics to assess their potential for use in electronic devices. researchgate.net While research into this compound itself for these applications is not extensively documented, the broader class of pyrazole derivatives shows significant promise for the development of advanced materials with tailored optoelectronic properties. researchgate.netresearchgate.net
Future Directions in the Synthesis and Application of Pyrazole Carboxylic Acid Derivatives
The landscape of chemical synthesis and drug discovery is in a constant state of evolution, driven by the dual needs for more efficient and sustainable methodologies and for novel molecules to address unmet medical and agricultural needs. Pyrazole carboxylic acid derivatives, including the key scaffold this compound, are at the forefront of this evolution. The future of this class of compounds is being shaped by innovations in synthetic chemistry that prioritize environmental responsibility and atom economy, alongside advanced research applications that are uncovering new therapeutic and agrochemical potentials.
Advancements in Synthetic Methodologies
The future of synthesizing this compound and its derivatives is geared towards processes that are not only efficient but also environmentally benign.
Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives. researchgate.netnih.gov Future methodologies will likely focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. Key areas of development include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov The application of these energy sources to the synthesis of this compound derivatives can be expected to become more widespread.
Solvent-Free and Aqueous Synthesis: The use of water as a solvent or conducting reactions in the absence of a solvent (solvent-free conditions) are central tenets of green chemistry. nih.gov Research is ongoing to adapt existing synthetic routes for pyrazole carboxylic acids to these more sustainable conditions. For instance, ball milling is a solvent-free technique that has shown promise for the synthesis of N-acyl pyrazoles. nih.gov
Use of Green Catalysts: The development and utilization of recyclable and non-toxic catalysts are crucial for sustainable chemical production. This includes the use of solid-supported catalysts and biocatalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost.
Catalytic C-H Functionalization
A significant leap forward in the synthesis of complex molecules is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net For the this compound scaffold, this approach offers a powerful tool for creating a diverse range of derivatives. By selectively activating and replacing hydrogen atoms on the pyrazole ring or its substituents with other functional groups, chemists can bypass traditional multi-step synthetic sequences that often require pre-functionalized starting materials. This not only streamlines the synthesis but also opens up new avenues for structural diversification, leading to the discovery of novel compounds with enhanced biological activities. Future research will likely focus on developing more selective and efficient catalysts for the C-H functionalization of this specific pyrazole scaffold.
Emerging Applications in Medicine and Agrochemicals
Building on its established roles, this compound is a versatile platform for the development of next-generation therapeutic agents and crop protection solutions.
Therapeutic Potential
The pyrazole nucleus is a well-established pharmacophore, and derivatives of this compound are poised for further exploration in several therapeutic areas.
Kinase Inhibitors for Oncology: Pyrazole derivatives are prominent as kinase inhibitors, a critical class of drugs for cancer treatment. chemimpex.com The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold can be systematically modified to target specific kinases involved in cancer cell proliferation and survival. Future research will involve the rational design and synthesis of novel derivatives with improved potency and selectivity for emerging cancer targets. mdpi.com
Treatment of Neurodegenerative Diseases: There is growing interest in the potential of pyrazole derivatives to address neurodegenerative disorders. Certain pyrazole-based compounds have shown promise as inhibitors of kinases, such as JNK3, which are implicated in the pathology of these diseases. mdpi.com The structural versatility of this compound makes it an attractive starting point for the development of new drug candidates in this challenging therapeutic area.
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented. jst.go.jp Future work in this area will focus on developing derivatives of this compound with enhanced efficacy and improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Agrochemical Innovations
In the agrochemical sector, the demand for more effective and environmentally friendly fungicides and herbicides is a major driver of research.
Next-Generation Fungicides: 1,5-Dimethyl-1H-pyrazole-3-carboxamides are already key components of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The future in this domain lies in the development of new derivatives that can overcome emerging resistance in fungal pathogens and exhibit a broader spectrum of activity. Structure-activity relationship (SAR) studies will continue to guide the design of more potent and selective fungicides based on this scaffold.
Novel Herbicides: The this compound framework also serves as a building block for the discovery of new herbicides. jst.go.jp By exploring different functionalizations of the pyrazole ring and the carboxylic acid group, researchers aim to identify compounds with novel modes of action that can help manage weed resistance.
The Role of Computational Chemistry
In silico methods are becoming indispensable in the design and discovery of new molecules. For this compound derivatives, computational tools will play a pivotal role in accelerating the pace of research and development.
Rational Drug and Agrochemical Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of virtual libraries of this compound derivatives against specific therapeutic or agrochemical targets. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is a critical step in the development process. In silico ADMET prediction models can help to identify potential liabilities early on, enabling the design of derivatives with more favorable pharmacokinetic and safety profiles.
The continued exploration of innovative synthetic methods and the application of cutting-edge research tools will undoubtedly unlock the full potential of this compound and its derivatives, leading to the development of new and improved solutions for human health and agriculture.
Q & A
Q. Advanced
- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase melting points (>300°C) and acidity, enhancing reactivity in amidation .
- Hydroxyphenyl groups improve solubility in polar solvents, critical for biological assays .
Computational studies (e.g., DFT) predict electronic effects on carboxylate ionization, guiding derivative design .
How can contradictions in spectroscopic data for similar derivatives be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by establishing proton-proton and proton-carbon correlations .
- DEPT NMR : Differentiates CH, CH2, and CH3 groups in complex spectra .
- Isotopic pattern analysis : Validates ambiguous mass spectral peaks .
What purification methods are recommended for isolating this compound?
Q. Basic
- Acid-base extraction : Precipitation with HCl followed by filtration yields >85% purity .
- Recrystallization : Ethanol/water mixtures remove impurities, confirmed by sharp melting points (e.g., 150–152°C) .
How can computational chemistry guide the design of bioactive derivatives?
Q. Advanced
- Molecular docking : Predicts binding affinity to targets like COX-2, aiding in selective carboxamide derivative design .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity, streamlining synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
